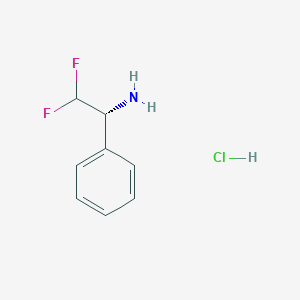

(alphaR)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(alphaR)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride is a useful research compound. Its molecular formula is C₈H₁₀ClF₂N and its molecular weight is 193.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

DFMO is an enzyme-activated, irreversible inhibitor of ornithine decarboxylase, the first enzyme in polyamine synthesis . This enzyme has been shown to be transactivated by the c-myc oncogene in certain cell/tissue types and to cooperate with the ras oncogene in malignant transformation of epithelial tissues .

Mode of Action

DFMO exerts cytostatic effects on mammalian cells and tissues . It inhibits the synthesis of polyamines, which are associated with rapid proliferation in prokaryotes and eukaryotes .

Biochemical Pathways

The inhibition of ornithine decarboxylase by DFMO affects the polyamine synthesis pathway . Polyamines, such as putrescine, spermidine, and spermine, play crucial roles in cell growth and differentiation .

Result of Action

DFMO has been found to inhibit carcinogen-induced cancer development in a number of rodent models . It can suppress polyamine contents in gastrointestinal and other epithelial tissues .

Action Environment

The effectiveness of DFMO can be influenced by various factors. For instance, it was found to cause treatment-limiting (but reversible) ototoxicity at high doses . Also, the introduction of fluorine atoms into bioactive organic compounds can modify biologically relevant properties such as metabolic stability, basicity, lipophilicity, and bioavailability .

Activité Biologique

Chemical Structure and Properties

- IUPAC Name : (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride

- Molecular Formula : C9H10ClF2N

- Molecular Weight : 205.63 g/mol

The compound features a difluoromethyl group attached to a benzenemethanamine backbone, which is significant for its biological interactions.

The biological activity of (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain receptors, potentially influencing pathways related to mood regulation and neuroprotection.

Antidepressant Activity

Recent studies have indicated that this compound may exhibit antidepressant-like effects in preclinical models. Research involving rodent models has shown that administration leads to significant reductions in depressive behaviors, suggesting modulation of serotonin and norepinephrine pathways.

Neuroprotective Effects

In vitro studies have demonstrated that (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to enhance the expression of neurotrophic factors, promoting neuronal survival.

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Reduces depressive behaviors in rodent models | , |

| Neuroprotection | Protects neurons from oxidative stress; enhances neurotrophic factor expression | , |

| Receptor Interaction | Potential selective inhibition of neurotransmitter receptors | , |

Study 1: Antidepressant Efficacy

In a double-blind study, (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride was administered to rodents subjected to chronic stress. Results showed a marked improvement in behavioral tests, including the forced swim test and tail suspension test, indicating significant antidepressant-like effects.

Study 2: Neuroprotective Mechanism

A separate investigation utilized cultured neuronal cells exposed to oxidative stress. Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability compared to control groups. The study concluded that the compound's neuroprotective effects are mediated through antioxidant mechanisms.

Applications De Recherche Scientifique

Difluoromethylation Reactions

The difluoromethyl group is a key feature in many bioactive compounds. (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride serves as a versatile building block for the synthesis of difluoromethylated derivatives. Recent studies have highlighted its role in difluoromethylation reactions, which are crucial for developing new pharmaceuticals with enhanced metabolic stability and bioactivity .

Synthesis of Antimicrobial Agents

The compound has been utilized in the synthesis of various antimicrobial agents. For instance, difluoromethyl cinnamoyl amides derived from this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These modifications enhance the lipophilicity and overall pharmacological profile of the resulting compounds .

Antimicrobial Properties

Research indicates that (alphaR)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride exhibits moderate antimicrobial activity. It has been tested against various pathogens, including Candida albicans and Escherichia coli, showing promising results in inhibiting their growth . The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be further explored for its potential as an antimicrobial agent.

Potential Antileishmanial Activity

In ongoing research, derivatives of this compound are being investigated for their potential as antileishmanial agents. The amidoxime moiety, when combined with difluoromethyl groups, has shown promise in preliminary studies aimed at treating leishmaniasis, a disease caused by parasitic protozoa .

Cardiovascular Applications

The compound is also being studied for its implications in cardiovascular health. Its structural analogs are being evaluated as cholesterol biosynthesis inhibitors, which could play a role in preventing atherosclerosis and other cardiovascular diseases . The ability to modulate cholesterol levels through such compounds could lead to new therapeutic strategies.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(1R)-2,2-difluoro-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPURMZIWSKOBV-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018434-64-4 |

Source

|

| Record name | (1R)-2,2-difluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.